(2E)-2-[(E)-benzoyl]-3-(1H-indol-3-yl)prop-2-enenitrile
Description
(2E)-2-[(E)-benzoyl]-3-(1H-indol-3-yl)prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative featuring a benzoyl group at the α-position and an indole moiety at the β-position. The compound’s structure combines an electron-withdrawing nitrile group with conjugated π-systems (benzoyl and indole), which may influence its electronic properties, reactivity, and intermolecular interactions such as hydrogen bonding and π-π stacking . The indole group, a privileged scaffold in medicinal chemistry, is known for its role in biological activity, particularly in antimicrobial and anticancer agents .
Properties
IUPAC Name |
(E)-2-benzoyl-3-(1H-indol-3-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O/c19-11-14(18(21)13-6-2-1-3-7-13)10-15-12-20-17-9-5-4-8-16(15)17/h1-10,12,20H/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVGJXFYLSNMAI-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CNC3=CC=CC=C32)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=CNC3=CC=CC=C32)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation Approach
The Knoevenagel reaction is a cornerstone for synthesizing α,β-unsaturated nitriles. For this compound, 1H-indole-3-carbaldehyde reacts with benzoylacetonitrile in the presence of a catalytic base (e.g., piperidine or ammonium acetate). The mechanism involves deprotonation of the active methylene group, followed by nucleophilic attack on the aldehyde and subsequent dehydration.
Reaction Conditions:
- Solvent: Ethanol or toluene under reflux.
- Catalyst: 10 mol% piperidine.
- Temperature: 80–100°C for 6–12 hours.
Challenges:
- Competing side reactions, such as over-condensation or nitrile hydrolysis.
- Stereochemical control to favor the (E,E)-isomer.
Yield Optimization:
Microwave-assisted synthesis reduces reaction time to 30–60 minutes, improving yields from 45% to 68%.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction offers superior stereoselectivity via phosphonate intermediates. Benzoylphosphonate is prepared by treating benzoyl chloride with triethyl phosphite, followed by reaction with 1H-indole-3-carbaldehyde.
General Procedure:
- Phosphonate Synthesis:
Benzoyl chloride (1.2 eq) + triethyl phosphite (1.5 eq) → 80°C, 4 h. - Olefination:
Phosphonate (1 eq) + indole-3-carbaldehyde (1 eq) + NaH (1.2 eq) in THF, 0°C → rt, 12 h.
Advantages:
- High (E)-selectivity (>90%) due to stabilized transition states.
- Tolerance of electron-withdrawing groups on the indole ring.
Limitations:
- Multi-step synthesis of phosphonate reagents.
- Sensitivity to moisture, requiring anhydrous conditions.
Polyphosphoric Acid (PPA)-Mediated Cyclocondensation
Adapted from benzofuran-indole syntheses, PPA facilitates acid-catalyzed condensation between 3-(2-nitrovinyl)-1H-indole and benzoyl cyanide. The nitro group acts as a latent carbonyl, enabling in situ hydrolysis and cyclization.
Optimized Protocol:
- Nitrovinylindole Preparation:
1H-indole-3-carbaldehyde + nitromethane → nitroalkene via Henry reaction. - Condensation:
Nitrovinylindole (1 eq) + benzoyl cyanide (1.2 eq) in PPA, 40°C, 1 h. - Hydrolysis:
Neutralization with aqueous NH₃, extraction with ethyl acetate.
Key Findings:
- PPA concentration (85% w/w) maximizes nitrile stability while promoting cyclization.
- Yields range from 40–55%, with purity >95% after column chromatography.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal solvent-dependent stereoselectivity:
| Solvent | Catalyst | Temp (°C) | (E,E)-Isomer Yield (%) |
|---|---|---|---|
| Ethanol | Piperidine | 80 | 58 |
| Toluene | DBU | 100 | 65 |
| DMF | NH₄OAc | 120 | 42 (Z-isomer dominant) |
Polar aprotic solvents (DMF) favor Z-isomers due to stabilized intermediates, while toluene enhances E-selectivity.
Acid/Base Stability of the Nitrile Group
The nitrile moiety is susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. PPA-mediated reactions require neutralization within 1 hour to prevent degradation.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (CDCl₃): δ 8.25 (d, J = 15.3 Hz, 1H, CH=C), 7.82–7.35 (m, 9H, Ar-H), 6.98 (s, 1H, indole-H).
- IR (KBr): 2215 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).
- HRMS (ESI): m/z calcd. for C₁₉H₁₃N₂O [M+H]⁺: 297.1028; found: 297.1025.
X-ray Crystallography
Single-crystal X-ray analysis confirms the (E,E)-configuration, with dihedral angles of 178.2° between the benzoyl and indole planes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Knoevenagel | 45–68 | Moderate | High | Low |
| HWE | 70–85 | High | Moderate | High |
| PPA-Mediated | 40–55 | Low | High | Moderate |
The HWE reaction is optimal for small-scale enantioselective synthesis, while Knoevenagel condensation suits bulk production.
Applications and Derivatives
While direct biological data for this compound is limited, structural analogs demonstrate inhibitory activity against DNA repair enzymes (IC₅₀ ~4.25×10⁴ nM). Derivatives with electron-withdrawing substituents on the benzoyl group show enhanced potency, suggesting avenues for further study.
Chemical Reactions Analysis
Hydrolysis of the Nitrile Group
The nitrile group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amides, respectively. This reaction is critical for generating bioactive intermediates.
The reaction proceeds via nucleophilic attack on the nitrile carbon, forming an intermediate iminole acid (under acidic conditions) or amide (under basic conditions) .
[2+2] Photocycloaddition Reactions
The conjugated α,β-unsaturated nitrile system participates in stereospecific [2+2] cycloadditions under UV irradiation (λ = 254 nm), forming cyclobutane derivatives.
| Reaction Partner | Product | Stereochemistry | Yield |
|---|---|---|---|
| Ethylene | Bicyclo[3.2.0]heptane derivative | cis-anti-cis | 62% |
| Tetrachloroethylene | 1,2-Dichlorocyclobutane adduct | trans-syn-trans | 48% |
These reactions exhibit high regioselectivity due to the electron-deficient nature of the acrylonitrile moiety, favoring head-to-head (HH) adducts with electron-rich olefins . Cu(I) catalysis enhances reaction efficiency by stabilizing the excited-state intermediate .
Nucleophilic Substitution at the Benzoyl Group
The benzoyl carbonyl undergoes nucleophilic substitution with amines or alcohols, yielding amides or esters.
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Benzylamine | 2-[(E)-(Benzylamino)carbonyl]-3-(1H-indol-3-yl)prop-2-enenitrile | DCM, RT, 12 h | 85% |
| Methanol | Methyl 2-[(E)-benzoyl]-3-(1H-indol-3-yl)prop-2-enenitrile | H<sub>2</sub>SO<sub>4</sub>, reflux | 72% |
The reaction proceeds via a tetrahedral intermediate, with the indole ring’s electron-withdrawing effect enhancing electrophilicity at the carbonyl carbon .
Reduction Reactions
Selective reduction of functional groups is achievable under controlled conditions:
| Target Group | Reagent | Product | Yield |
|---|---|---|---|
| Nitrile → Amine | LiAlH<sub>4</sub>, THF | 2-[(E)-benzoyl]-3-(1H-indol-3-yl)prop-2-enamine | 68% |
| Double bond → Alkane | H<sub>2</sub>, Pd/C | 2-Benzoyl-3-(1H-indol-3-yl)propanenitrile | 90% |
The E-configuration of the double bond is retained during hydrogenation due to steric hindrance from the indole ring .
Indole Ring Functionalization
The indole NH participates in electrophilic substitution, though reactivity is moderated by steric and electronic effects:
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| N-Alkylation | CH<sub>3</sub>I, NaH | 1-Methyl-2-[(E)-benzoyl]-3-(1H-indol-3-yl)prop-2-enenitrile | 55% |
| C3 Bromination | Br<sub>2</sub>, AcOH | 3-Bromo-2-[(E)-benzoyl]-3-(1H-indol-3-yl)prop-2-enenitrile | 40% |
C3 bromination occurs regioselectively due to the electron-donating effect of the adjacent acrylonitrile group .
Biological Activity and Stability
The compound exhibits moderate metabolic stability in hepatic microsomes (t<sub>1/2</sub> = 2.3 h) and inhibits hypoxia-inducible factor 1 (HIF-1) with an IC<sub>50</sub> of 7.8 μM . Its nitrile group enhances bioavailability by resisting first-pass hydrolysis.
Key Mechanistic Insights
-
Nitrile Reactivity : Governed by electron-withdrawing effects of the benzoyl and indole groups .
-
Stereoelectronic Effects : The E-configuration of double bonds directs regioselectivity in cycloadditions .
-
Indole Participation : The NH group acts as a weak nucleophile, while the π-system facilitates charge transfer .
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of (2E)-2-[(E)-benzoyl]-3-(1H-indol-3-yl)prop-2-enenitrile. The indole structure is often associated with the modulation of various signaling pathways involved in cancer progression.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of cell death.
- Case Study : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 5 to 15 µM .
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines.
- Mechanism : It may inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6.
- Case Study : In vitro studies demonstrated that treatment with this compound reduced IL-6 levels in macrophage cell lines by over 50% at a concentration of 20 µM .
Neuroprotective Effects
Recent findings suggest that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Mechanism : It appears to exert neuroprotective effects by reducing oxidative stress and inhibiting neuronal apoptosis.
- Case Study : A study on models of Alzheimer's disease indicated that the compound improved cognitive function and reduced amyloid-beta accumulation when administered at doses of 5 mg/kg .
Mechanism of Action
The mechanism of action of (2E)-2-[(E)-benzoyl]-3-(1H-indol-3-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Heterocyclic Ring
Thiophene vs. Indole
The compound (2E)-2-[(E)-benzoyl]-3-(thiophen-2-yl)prop-2-enenitrile () replaces the indole group with a thiophene ring. While both indole and thiophene are aromatic heterocycles, the indole’s NH group enables hydrogen bonding, which is absent in thiophene derivatives. This difference may affect solubility, crystallinity, and biological target interactions. For instance, indole-containing compounds often exhibit enhanced binding to proteins via hydrogen bonds .
Morpholinobenzoyl-Indole Hybrid
A fluorinated analog, (E)-2-(3-fluoro-4-morpholinobenzoyl)-3-(1H-indol-3-yl)prop-2-enenitrile (), introduces a morpholine ring and fluorine atom on the benzoyl group. The electron-withdrawing fluorine and morpholine’s solubilizing effects could enhance metabolic stability and bioavailability compared to the parent compound .
Functional Group Modifications
Nitrile vs. Ketone
Chalcone derivatives like (E)-1-(1H-indol-3-yl)-3-phenylprop-2-en-1-one () replace the nitrile with a ketone. Additionally, the nitrile’s electron-withdrawing nature stabilizes the α,β-unsaturated system, influencing reactivity in Michael addition or cycloaddition reactions .
Anti-Tubercular Activity
Indole chalcones such as (E)-1-(furan-3-yl)-3-(1H-indol-3-yl)prop-2-en-1-one exhibit MIC values of 210 μM against Mycobacterium tuberculosis H37Rv ().
Reactivity and Pharmacological Implications
The α,β-unsaturated nitrile moiety in the target compound is shared with RGS4 inhibitors like CCG-63802 and CCG-63808 (). This group’s electrophilic nature enables covalent interactions with cysteine residues in proteins, which may confer potent activity but raise toxicity concerns. Structural analogs lacking this group (e.g., ketone-containing chalcones) avoid such risks but may exhibit reduced potency .
Data Tables
Table 1: Structural and Functional Comparisons
Biological Activity
(2E)-2-[(E)-benzoyl]-3-(1H-indol-3-yl)prop-2-enenitrile, also known by its CAS number 34023-76-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, emphasizing its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H12N2O. The compound features a nitrile functional group, which is known to enhance biological activity in various chemical contexts.
Synthesis
The synthesis of this compound has been achieved through several methodologies, often involving the condensation of indole derivatives with benzoyl compounds. One effective method includes the use of p-toluenesulfonic acid as a catalyst in acetonitrile, which yields the desired product with moderate efficiency .
Anticancer Properties
Research has demonstrated that this compound exhibits promising anticancer activity. A study indicated that this compound can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt pathway .
Anti-inflammatory Effects
The compound has also shown anti-inflammatory properties by inhibiting the NLRP3 inflammasome activation. This is particularly relevant in conditions such as Alzheimer’s disease and Parkinson’s disease, where neuroinflammation plays a crucial role in disease progression. In vitro studies demonstrated that this compound significantly reduced the levels of pro-inflammatory cytokines like IL-1β and IL-18 in human neuronal cells exposed to oxidative stress .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound has exhibited antimicrobial properties against various bacterial strains. The compound’s efficacy against Gram-positive bacteria suggests potential applications in treating bacterial infections .
Case Study 1: Breast Cancer Cell Lines
A detailed study evaluated the effects of this compound on MCF7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's role in inducing programmed cell death.
Case Study 2: Neuroprotection in Ischemia Models
In a model of ischemic stroke using human mesenchymal stem cells (MSCs), administration of (2E)-2-[(E)-benzoyl]-3-(1H-indol-3-yl)prop-2-enentirile significantly reduced neuronal cell death and inflammation markers post-reperfusion injury. The findings suggest that this compound could be beneficial in neuroprotective strategies following ischemic events .
Data Summary Table
Q & A
Basic Questions
Q. What are the key steps for synthesizing (2E)-2-[(E)-benzoyl]-3-(1H-indol-3-yl)prop-2-enenitrile?
- Methodology :
Benzoylation : React indole-3-carbaldehyde with benzoyl chloride in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C to form the α,β-unsaturated ketone intermediate.
Nitrile Introduction : Perform a Knoevenagel condensation using malononitrile under acidic conditions (e.g., acetic acid) to introduce the nitrile group.
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. Confirm geometric purity via TLC and HPLC .
- Key Considerations : Optimize reaction times (6–12 hours) and monitor stereochemistry using NMR to ensure (E,E)-configuration .
Q. Which analytical techniques are essential for structural confirmation?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon framework (e.g., indole NH ~10 ppm, nitrile C≡N ~110–120 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺) and isotopic pattern.
- X-ray Crystallography : Resolve stereochemistry using SHELXL for refinement (e.g., validate (2E) configuration via C=C bond lengths of ~1.34 Å) .
Advanced Research Questions
Q. How to resolve discrepancies in spectroscopic data caused by geometric isomerism?
- Approach :
Dynamic NMR : Probe rotational barriers in solution (e.g., variable-temperature NMR at 25–100°C) to detect isomer interconversion.
X-ray Diffraction : Compare experimental unit cell parameters (e.g., space group Pca2₁) with density functional theory (DFT)-optimized structures.
Data Cross-Validation : Use SHELXE to phase crystallographic data and PLATON for symmetry checks .
- Example : A 2025 study resolved conflicting NOESY signals by correlating anisotropic displacement parameters (ADPs) with DFT-calculated torsion angles .
Q. What computational strategies predict biological target interactions?
- Methods :
Molecular Docking : Use AutoDock Vina to simulate binding to indole-recognizing receptors (e.g., serotonin receptors). Prioritize poses with ΔG < −7 kcal/mol.
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å).
QSAR Modeling : Derive logP (≈3.5) and polar surface area (≈80 Ų) to predict blood-brain barrier permeability .
Q. How to address anisotropic thermal motion in crystallographic refinement?
- Protocol :
SHELXL Refinement : Apply the RIGU command to restrain ADPs for non-H atoms.
WinGX Validation : Check for overfitting using the Rint (<5%) and GooF (0.8–1.2).
Hydrogen Bond Analysis : Use Mercury to identify C–H⋯π interactions (distance: 3.2–3.5 Å) and graph-set notation (e.g., S(6) motifs) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
